molecular formula C19H25N3O3S B11014179 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11014179
M. Wt: 375.5 g/mol
InChI Key: SSKXQTFYAMQIPI-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an indole moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with ethylamine to form 2-(cyclohex-1-en-1-yl)ethylamine.

    Indole Derivative Preparation: The indole derivative is synthesized by reacting 4-nitroindole with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the 2-(cyclohex-1-en-1-yl)ethylamine with the indole derivative using acetic anhydride as a coupling agent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. The presence of the methylsulfonyl group suggests possible anti-inflammatory or analgesic properties, similar to other sulfonamide-containing drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-chlorophenyl)acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide stands out due to the presence of the methylsulfonyl group and the indole moiety. These functional groups confer unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C19H25N3O3S/c1-26(24,25)21-17-8-5-9-18-16(17)11-13-22(18)14-19(23)20-12-10-15-6-3-2-4-7-15/h5-6,8-9,11,13,21H,2-4,7,10,12,14H2,1H3,(H,20,23)

InChI Key

SSKXQTFYAMQIPI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CCCCC3

Origin of Product

United States

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